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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzoxazole

Cat. No.: B181781 Get Quote

This technical guide provides an in-depth overview of the application of quantum chemical

calculations to elucidate the structural, spectroscopic, and electronic properties of 2-Methyl-6-
nitrobenzoxazole. Aimed at researchers, scientists, and professionals in drug development,

this document details the computational methodologies, presents key data in a structured

format, and visualizes essential workflows and concepts.

Introduction
2-Methyl-6-nitrobenzoxazole is a heterocyclic compound belonging to the benzoxazole family.

Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide

range of pharmacological activities.[1] The presence of a methyl group at the 2-position and a

strong electron-withdrawing nitro group at the 6-position significantly influences the molecule's

electronic distribution, reactivity, and potential biological interactions.[2]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),

are powerful tools for investigating the molecular properties of such compounds at the atomic

level.[1][3] These computational methods allow for the prediction of optimized molecular

geometry, vibrational frequencies (IR and Raman), electronic properties such as Highest

Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

energies, and the molecular electrostatic potential (MEP).[3][4] This information is invaluable

for understanding the molecule's stability, reactivity, and potential as a pharmacophore.
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The insights presented in this guide are derived from computational chemistry protocols

commonly applied to benzoxazole derivatives. The primary method discussed is Density

Functional Theory (DFT), which offers a good balance between accuracy and computational

cost for molecules of this size.[3]

Experimental Protocol: DFT Calculation Workflow
A typical computational study on 2-Methyl-6-nitrobenzoxazole involves the following steps:

Molecular Structure Input: The initial 3D structure of 2-Methyl-6-nitrobenzoxazole is

constructed using molecular modeling software. The IUPAC name is 2-methyl-6-nitro-1,3-

benzoxazole and its chemical formula is C₈H₆N₂O₃.[5]

Geometry Optimization: The initial structure is optimized to find the lowest energy

conformation on the potential energy surface. This is typically performed using the B3LYP

(Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a

Pople-style basis set, such as 6-311++G(d,p).[4][6] The "d,p" notation indicates the addition

of polarization functions on heavy atoms (d) and hydrogen atoms (p) for greater accuracy.[7]

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed

at the same level of theory. This calculation serves two purposes: to confirm that the

optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict

the infrared (IR) and Raman spectra.[8]

Electronic Property Calculation: Using the optimized geometry, single-point energy

calculations are performed to determine various electronic properties. This includes the

energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic

potential (MEP), and Natural Bond Orbital (NBO) analysis to study charge distribution and

intramolecular interactions.[2][3]

Solvation Effects (Optional): To simulate a more biologically relevant environment,

calculations can be repeated using a solvent model, such as the Polarizable Continuum

Model (PCM).[3][9]

The following diagram illustrates the logical workflow for these computational experiments.
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1. Initial Structure Input
(2-Methyl-6-nitrobenzoxazole)

2. Geometry Optimization
(e.g., DFT/B3LYP/6-311++G(d,p))

3. Frequency Calculation
(Vibrational Analysis)

4. Electronic Property Calculation
(HOMO, LUMO, MEP, NBO)

Confirmation of Minimum Energy
(No Imaginary Frequencies)

Predicted IR & Raman Spectra
Analysis of Reactivity,

Stability, and Charge Distribution

Click to download full resolution via product page

Caption: A typical workflow for quantum chemical calculations.

Results and Discussion
Molecular Structure
The molecular structure of 2-Methyl-6-nitrobenzoxazole consists of a fused benzoxazole ring

system. The geometry optimization calculations predict a nearly planar benzoxazole ring, which

facilitates π-conjugation across the system.[2] The key structural parameters, including

selected bond lengths and angles, are crucial for understanding the molecule's conformation.

The diagram below shows the optimized molecular structure with a standard atom numbering

scheme.

Caption: Molecular structure of 2-Methyl-6-nitrobenzoxazole.

Table 1: Predicted Geometrical Parameters (Note: These are representative values based on

DFT calculations for similar benzoxazole derivatives, as specific published data for 2-Methyl-6-
nitrobenzoxazole is limited.)
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Parameter Bond/Angle Predicted Value

Bond Length C=N (oxazole) ~1.38 Å

C-O (oxazole) ~1.36 Å

N-O (nitro) ~1.22 Å

C-C (aromatic) ~1.39 - 1.41 Å

Bond Angle C-N-C (oxazole) ~105°

C-O-C (oxazole) ~110°

O-N-O (nitro) ~125°

Vibrational Analysis
Vibrational spectroscopy (IR and Raman) is a key technique for identifying functional groups.

Theoretical frequency calculations allow for the assignment of specific vibrational modes to the

observed spectral bands.

Table 2: Key Vibrational Frequencies and Assignments (Based on data for 2-Methyl-6-
nitrobenzoxazole and related compounds)[2]

Functional Group Vibrational Mode
Expected IR Frequency
(cm⁻¹)

Aromatic C-H Stretching 3100 - 3000

Methyl C-H Stretching 2980 - 2870

C=N (oxazole ring) Stretching ~1650 - 1590

Nitro (NO₂) Asymmetric Stretching ~1530

Nitro (NO₂) Symmetric Stretching ~1345

C-O-C (oxazole ring) Stretching ~1250

The strong asymmetric and symmetric stretching vibrations of the nitro group are particularly

characteristic. For a similar compound, 5-chloro-6-nitro-2-undecylbenzoxazole, these bands
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are observed at 1527 cm⁻¹ and 1345 cm⁻¹.[2]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding a

molecule's chemical reactivity and kinetic stability.[10] The HOMO is the outermost orbital

containing electrons and acts as an electron donor, while the LUMO is the innermost empty

orbital and acts as an electron acceptor.[11] The energy difference between them, the HOMO-

LUMO gap (ΔE), is a critical parameter.

Low HOMO-LUMO gap: Implies high chemical reactivity, low kinetic stability, and that the

molecule is more easily polarized.[10]

High HOMO-LUMO gap: Suggests high stability and lower chemical reactivity.

Calculations on benzoxazole derivatives show that the HOMO is typically localized over the

benzoxazole ring system, while the LUMO is often distributed over the entire molecule,

including the electron-withdrawing nitro group. This distribution facilitates intramolecular charge

transfer.

LUMO
(Lowest Unoccupied Molecular Orbital)

Electron Acceptor

HOMO
(Highest Occupied Molecular Orbital)

Electron Donor

   ΔE = E_LUMO - E_HOMO
(Energy Gap)

Click to download full resolution via product page

Caption: HOMO-LUMO energy gap diagram.
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Table 3: Calculated Electronic Properties (Representative values based on DFT studies of

nitrobenzoxazole derivatives)[4][12]

Parameter Symbol Typical Calculated Value

HOMO Energy E_HOMO -6.0 to -7.0 eV

LUMO Energy E_LUMO -2.5 to -3.5 eV

Energy Gap ΔE 3.0 to 4.0 eV

Ionization Potential I ≈ -E_HOMO 6.0 to 7.0 eV

Electron Affinity A ≈ -E_LUMO 2.5 to 3.5 eV

Chemical Hardness η = (I-A)/2 1.5 to 2.0 eV

Molecular Electrostatic Potential (MEP)
The MEP is a visual representation of the charge distribution around a molecule. It is used to

predict sites for electrophilic and nucleophilic attack and to understand intermolecular

interactions, such as drug-receptor binding.[4]

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are

susceptible to electrophilic attack. In 2-Methyl-6-nitrobenzoxazole, these are expected

around the oxygen atoms of the nitro group and the oxygen and nitrogen atoms of the

oxazole ring.

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas, and are

susceptible to nucleophilic attack. These regions are typically found around the hydrogen

atoms.

Conclusion
Quantum chemical calculations provide a robust theoretical framework for characterizing 2-
Methyl-6-nitrobenzoxazole. DFT studies offer detailed insights into the molecule's stable

conformation, vibrational spectra, and electronic reactivity. The presence of the electron-

withdrawing nitro group significantly lowers the LUMO energy, influencing the HOMO-LUMO

gap and creating distinct regions of electrostatic potential. This computational data is crucial for
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rationalizing the molecule's chemical behavior and serves as a valuable starting point for

designing new derivatives with tailored properties for applications in drug discovery and

materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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